Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate
Description
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS: 220035-64-3) is a substituted benzoate ester featuring a trifunctional aromatic ring with chlorine, fluorine, and cyano substituents. This compound is structurally characterized by:
- Chlorine atoms at positions 2 and 4, enhancing electron-withdrawing effects and influencing reactivity.
- Fluorine at position 5, which modulates lipophilicity and metabolic stability.
It is commercially available at ≥95% purity (BD290808) and is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, though its exact applications are less documented compared to structurally related compounds .
Properties
IUPAC Name |
methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO2/c1-15-9(14)4-2-6(12)8(11)5(3-13)7(4)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCWSMITZPBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633573 | |
| Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220035-64-3 | |
| Record name | Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate typically involves the esterification of 2,4-dichloro-3-cyano-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as cyano and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of aqueous acids or bases, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile modifications that can lead to new compounds with desired biological activities.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit bacterial growth effectively, making it a potential candidate for antibiotic development.
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines. The following table summarizes its effects on specific cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induces apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibits proliferation |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Case Study on Antimicrobial Resistance
A study focused on the efficacy of this compound against antibiotic-resistant strains of E. coli revealed that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation. This characteristic is crucial for combating chronic infections caused by biofilm-forming bacteria.
In Vivo Cancer Study
In an animal model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to controls. The study reported minimal side effects, indicating a favorable therapeutic window for potential clinical applications.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as cyano and chloro groups enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Key Findings :
- The cyano group in the target compound increases polarity, making it more soluble in polar solvents like acetonitrile compared to the nitro-substituted analog .
- The nitro group in the analog enhances stability under acidic conditions due to resonance stabilization, whereas the cyano variant may degrade more readily under similar conditions .
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid (Acifluorfen, CAS: 50594-66-6)
Key contrasts include:
- Backbone Structure : Acifluorfen is a benzoic acid derivative, whereas the target compound is a methyl ester, reducing its acidity (pKa ~4.5 for acifluorfen vs. ~8–9 for the ester) .
Other Halogenated Benzoates in Agrochemicals
Compounds like ferruginol (CAS: 514-62-5) and dehydroabietic acid methyl ester (CAS: 144022-52-8), though diterpenoid derivatives, highlight the role of halogenation in enhancing pesticidal properties. For example:
- Dehydroabietic acid methyl ester demonstrates insecticidal properties via membrane disruption, a mechanism less applicable to the target compound’s simpler aromatic system .
Biological Activity
Methyl 2,4-dichloro-3-cyano-5-fluorobenzoate (CAS No. 220035-64-3) is a synthetic organic compound characterized by its complex structure, which includes multiple halogen substituents and a cyano group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 221.04 g/mol
The unique arrangement of the chlorine atoms at positions 2 and 4, a fluorine atom at position 5, and a cyano group at position 3 contributes to its chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups enhances its reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The specific pathways involved are still under investigation.
Antimicrobial Studies
A study conducted on various derivatives of halogenated benzoates, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic precursor .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induces apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 18 | Inhibits proliferation |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy .
Case Studies
- Case Study on Bacterial Resistance : A recent investigation highlighted the efficacy of this compound against antibiotic-resistant strains of E. coli. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections .
- In Vivo Cancer Study : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study also noted minimal side effects, indicating a favorable therapeutic window .
Q & A
Q. Experimental Design :
Use DFT calculations to predict charge distribution (e.g., Mulliken charges).
Validate with isotopic labeling (e.g., ¹⁸O in ester groups) to track substitution pathways.
Case Study : In finafloxacin synthesis, regioselective fluorination was achieved using directed ortho-metalation (DoM) strategies .
Advanced: How can mechanistic studies elucidate side reactions during synthesis?
Answer:
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chloride formation).
- Isotope Trapping : Introduce deuterated methanol (CD₃OD) to identify esterification vs. transesterification pathways.
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states for side reactions like hydrolysis of the cyano group .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed?
Answer:
Limitations :
- Low yields (<80%) due to competing hydrolysis of the cyano group under acidic conditions.
- Scalability issues with chlorine gas handling.
Q. Innovative Approaches :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for chlorination steps.
- Green Catalysts : Enzymatic esterification (e.g., lipases) reduces reliance on harsh acids.
Research Gap : No studies have explored photoredox catalysis for cyano group stabilization, a promising area for investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
